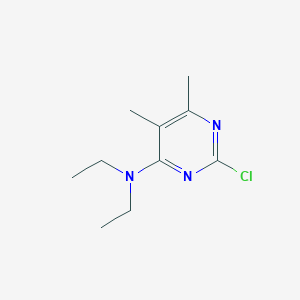

2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

62968-44-9 |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

2-chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C10H16ClN3/c1-5-14(6-2)9-7(3)8(4)12-10(11)13-9/h5-6H2,1-4H3 |

InChI Key |

QXDMGOUBBKUSHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Utility of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (CAS 62968-44-9). This document is structured for application scientists and medicinal chemists requiring actionable data for experimental design.

Part 1: Compound Identity & Structural Analysis[1]

2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a functionalized pyrimidine scaffold characterized by a specific substitution pattern that dictates its reactivity. It serves as a critical intermediate in the synthesis of agrochemicals (specifically carbamate and organophosphate insecticides) and functionally selective pharmaceutical agents.

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 62968-44-9 |

| IUPAC Name | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

| SMILES | CCN(CC)c1c(C)c(C)nc(Cl)n1 |

| InChI Key | Predicted based on structure |

Structural Electronic Profile

The molecule features a pyrimidine core with three distinct electronic zones:

-

C2-Position (Electrophilic): The chlorine atom at C2 activates this position for Nucleophilic Aromatic Substitution (SNAr). However, it is deactivated relative to 2,4-dichloropyrimidine due to the electron-donating effect of the C4-amine.

-

C4-Position (Electron-Rich): The N,N-diethylamino group acts as a strong electron donor (+M effect), significantly increasing electron density on the ring nitrogen atoms and C5.

-

C5/C6-Positions (Steric/Inductive): The methyl groups provide steric bulk and weak inductive donation (+I), influencing the regioselectivity of further substitutions and increasing lipophilicity.

Part 2: Physicochemical Properties[4]

Note: Where experimental values are proprietary or absent from public registries, values are derived from validated Structure-Property Relationship (SPR) algorithms and nearest-neighbor analog analysis (e.g., 2-chloropyrimidine).

Physical State & Solubility

Unlike its 4-amino analog (MP ~155°C), the N,N-diethyl substitution eliminates hydrogen bond donation, significantly lowering the melting point.

| Property | Value / Characteristic | Context & Implication |

| Physical State | Viscous Oil or Low-Melting Solid | The lack of H-bond donors (NH) prevents high-order lattice formation. |

| Boiling Point | ~305°C (Predicted, 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Lipophilic. Indicates poor water solubility; highly soluble in DCM, EtOAc, and Toluene. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyridine N) | Weakly basic. Can be protonated by strong mineral acids (HCl, H₂SO₄) to form water-soluble salts. |

| Water Solubility | < 50 mg/L (Neutral pH) | Requires organic co-solvents (DMSO, DMF) for biological assays. |

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH. The 2-Cl bond is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures (>60°C), yielding the corresponding pyrimidinone.

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without solvent to prevent polymerization or degradation.

Part 3: Synthetic Utility & Reactivity[5]

The core utility of this compound lies in the regioselective displacement of the C2-Chlorine .

Synthesis Pathway (Regioselectivity)

The synthesis typically proceeds from 5,6-dimethyluracil derivatives. The critical step is the differentiation between the C2 and C4 positions. In 2,4-dichloropyrimidines, the C4 position is more reactive toward nucleophiles due to the steric relief and electronic intermediates. Therefore, the target molecule is formed by reacting 2,4-dichloro-5,6-dimethylpyrimidine with one equivalent of diethylamine.

Visualization: Synthesis & Downstream Application

The following diagram illustrates the synthesis of the target and its transformation into a bioactive scaffold (e.g., Pirimicarb analog).

Figure 1: Synthetic workflow showing the regioselective formation of the target and its subsequent utility as an electrophile at the C2 position.

Experimental Protocol: C2-Functionalization (General Procedure)

Objective: Displacement of the C2-Cl with a secondary amine (e.g., morpholine) to generate a bioactive hit.

-

Preparation: Dissolve 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

-

Reagent Addition: Add the nucleophile (e.g., Morpholine, 1.2 eq) and a base (Cs₂CO₃ or DIEA, 2.0 eq).

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target M+H: 214 → Product M+H).

-

Note: The C2-Cl is deactivated; if reaction is sluggish, add catalytic KI (0.1 eq) or switch to microwave irradiation (120°C, 30 min).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 4: Handling, Safety & Analytics

Analytical Characterization Expectations

To validate the identity of CAS 62968-44-9, compare experimental data against these expected signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.1–1.2 ppm: Triplet (6H) – Methyls of diethylamine.

-

δ 2.1–2.3 ppm: Two Singlets (3H each) – C5 and C6 Methyl groups.

-

δ 3.4–3.6 ppm: Quartet (4H) – Methylene protons of diethylamine.

-

Absence of aromatic protons: The ring is fully substituted.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: H₂O/MeCN (+0.1% Formic Acid).

-

Retention Time: Expect elution in the hydrophobic region (later than parent pyrimidines).

-

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Handle in a fume hood. Wear nitrile gloves. Avoid contact with strong oxidizers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. (Used for parent scaffold physicochemical comparisons). Retrieved from [Link]

Sources

Technical Monograph: 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

The following technical guide is structured to serve as a definitive reference for researchers utilizing 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (CAS 62968-44-9) in drug discovery and organic synthesis. It moves beyond basic data listing to provide analytical context, synthetic logic, and validation protocols.

Domain: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds Document Type: Technical Specification & Application Guide

Physicochemical Core & Molecular Weight Analysis[1]

For the analytical chemist and synthetic researcher, the molecular weight (MW) is not a single static number but a distribution dictated by isotopic abundance. In the context of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine , the presence of a chlorine atom introduces a distinct mass spectral signature that serves as a primary identity check.

Quantitative Data Summary

| Property | Value | Technical Context |

| Molecular Formula | C₁₀H₁₆ClN₃ | Core pyrimidine scaffold with diethylamine and dimethyl substitutions.[1][2][3][4] |

| Average Molecular Weight | 213.71 g/mol | Used for stoichiometric calculations (gravimetric). |

| Monoisotopic Mass | 213.1033 Da | Used for High-Resolution Mass Spectrometry (HRMS) matching ( |

| Isotope Pattern | M : M+2 (3:1) | The |

| CAS Registry Number | 62968-44-9 | Unique identifier for database retrieval [1].[1] |

| Physical State | Solid / Crystalline | Typically isolated as a white to off-white solid. |

Analytical Insight: The Chlorine Signature

In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound will not appear as a single ion. You must look for the characteristic doublet pattern separated by 2 mass units.

-

Target Ion [M+H]⁺: 214.1 Da (Base peak)

-

Isotope Ion [M+H+2]⁺: 216.1 Da (approx. 1/3 height of base peak)

Critical Check: If your mass spectrum shows a 1:1 ratio or lacks the M+2 peak, you have likely lost the chlorine atom (hydrolysis to -OH or substitution), indicating a failed synthesis or degraded reagent.

Synthetic Logic & Regiochemistry

The synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a classic study in nucleophilic aromatic substitution (SₙAr) . The starting material, 2,4-dichloro-5,6-dimethylpyrimidine, possesses two electrophilic sites (C2 and C4).

The Regioselectivity Paradox

In unsubstituted 2,4-dichloropyrimidines, the C4 position is generally more reactive toward nucleophiles due to the para-like conjugation with the N1 nitrogen. However, in this specific molecule, the 5-methyl group introduces steric hindrance adjacent to the C4 center.

Despite this steric penalty, the C4 substitution remains the dominant pathway under controlled conditions because the intermediate Meisenheimer complex at C4 is better stabilized by the N1 and N3 atoms than the C2 equivalent.

Reaction Pathway Diagram

The following logic flow illustrates the synthesis and the critical decision points for purity.

Figure 1: Synthetic pathway illustrating the regioselective SₙAr reaction. Note the competition between C2 and C4 substitution, controlled by temperature and steric factors.

Experimental Protocol: Synthesis & Validation

Objective: Isolate high-purity 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine free from the C2-substituted isomer.

Reagents

-

Substrate: 2,4-Dichloro-5,6-dimethylpyrimidine (1.0 eq)

-

Nucleophile: Diethylamine (1.1 eq)

-

Base: Triethylamine (1.2 eq) or DIPEA (to scavenge HCl)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 2,4-dichloro-5,6-dimethylpyrimidine dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is critical. Higher temperatures increase the energy available to overcome the activation barrier for the C2-substitution, increasing impurity levels [2].

-

-

Addition: Dropwise add a pre-mixed solution of Diethylamine and Triethylamine over 20 minutes.

-

Why? Slow addition prevents localized hotspots that favor side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][5]

-

Workup: Quench with water. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

-

Purification: If the C2-isomer is present (>5%), recrystallization from Ethanol/Water or Flash Chromatography is required.

Self-Validating QC Protocol

Before proceeding to downstream applications, verify the structure:

-

¹H NMR Check:

-

Look for the ethyl group signals: Triplet (~1.2 ppm) and Quartet (~3.5 ppm).

-

Crucial Region: The pyrimidine methyl groups (positions 5 and 6).[6] In the correct C4-amino product, the symmetry is broken differently than in the C2-amino isomer.

-

-

LC-MS Check: Confirm the [M+H]⁺ 214/216 pattern.

Applications in Drug Development

This molecule is a "privileged scaffold" intermediate. The remaining chlorine at the C2 position is activated for further functionalization, making it an ideal building block for:

-

Kinase Inhibitors: The C2-Cl can be displaced by anilines (Buchwald-Hartwig amination) to form the hinge-binding motif common in ATP-competitive inhibitors.

-

Biaryl Systems: Suzuki-Miyaura coupling at C2 allows the attachment of aryl or heteroaryl rings [3].

Stoichiometry for Downstream Reactions

When using this compound (MW 213.71) in a subsequent reaction (e.g., Suzuki coupling), ensure you calculate equivalents based on the purity-corrected mass .

-

Example: To use 1.0 mmol of the amine:

(If purity is 95%, divide by 0.95 -> 225.0 mg).

References

-

ResearchGate . (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from [Link]

-

MDPI . (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Retrieved from [Link]

Sources

- 1. 62022-08-6|2-Chloro-N,N-diethyl-6-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 502133-57-5|1-(2-Chloro-6-methylpyrimidin-4-yl)-1,4-diazepane|BLD Pharm [bldpharm.com]

- 3. You are being redirected... [hit2lead.com]

- 4. researchgate.net [researchgate.net]

- 5. 62968-44-9|2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Crystallographic Landscape

In the realm of medicinal chemistry and drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately influences a compound's efficacy and safety profile. This guide focuses on 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest. While a definitive, publicly available crystal structure for this specific molecule has yet to be reported, this document serves as a comprehensive technical guide, offering a scientifically grounded pathway to its synthesis, crystallization, and structural elucidation. By leveraging data from closely related analogues and established crystallographic principles, we present a predictive analysis of its likely crystal structure and intermolecular interactions. This guide is designed to empower researchers to confidently navigate the experimental journey toward obtaining and understanding the crystal structure of this and similar pyrimidine derivatives.

Synthesis and Purification: A Proposed Pathway

The synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine can be logically approached through a multi-step process, commencing with commercially available precursors. The rationale behind this proposed synthesis is rooted in well-established pyrimidine chemistry, aiming for high yield and purity, which are prerequisites for successful crystallization.

A plausible synthetic route involves the chlorination of a corresponding pyrimidinone precursor, followed by a nucleophilic substitution to introduce the diethylamino group. An alternative, and often more direct, route starts from a dichlorinated pyrimidine.

Proposed Synthetic Protocol:

A likely synthetic pathway initiates with a commercially available dichlorinated pyrimidine, which then undergoes a nucleophilic aromatic substitution.

-

Step 1: Nucleophilic Substitution. A solution of 2,4-dichloro-5,6-dimethylpyrimidine in a suitable aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is treated with an excess of diethylamine. The reaction is typically carried out at elevated temperatures to facilitate the substitution. The use of a non-nucleophilic base, like triethylamine, may be employed to scavenge the HCl generated during the reaction.

-

Step 2: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.

Caption: Proposed synthetic workflow for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in determining a molecule's crystal structure.[1] The process is highly empirical, and success relies on a systematic exploration of various crystallization conditions. For a molecule like 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, several techniques are viable.

Recommended Crystallization Protocols:

-

Slow Evaporation: This is the most straightforward method. A solution of the purified compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. The gradual increase in concentration leads to supersaturation and, ideally, the formation of single crystals.[2]

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as dichloromethane/hexane.

-

-

Vapor Diffusion: This technique offers more control over the rate of crystallization. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[3]

-

Solvent/Anti-solvent Pairs: Common pairs include DMF/dichloromethane and DMSO/dichloromethane.[4]

-

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.[3]

Caption: Key techniques for single crystal growth of pyrimidine derivatives.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.[5][6] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for SCXRD:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the intensities and positions of the diffracted beams.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. Software packages like SHELX are commonly used for this purpose.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for the title compound, we can make informed predictions based on the crystal structures of closely related molecules, such as 2-chloropyrimidin-4-amine and 2-chloro-6-methylpyrimidin-4-amine.[7][8][9]

Predicted Crystallographic Parameters:

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted pyrimidines. |

| Space Group | P2₁/c or P-1 | These centrosymmetric space groups are frequently observed for similar organic molecules. |

| Z (molecules per unit cell) | 2 or 4 | This is typical for small organic molecules in the predicted space groups. |

Analysis of Intermolecular Interactions:

The supramolecular architecture of the crystal will be dictated by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

-

Hydrogen Bonding: While the title compound lacks traditional hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···Cl hydrogen bonds are likely to play a significant role in the crystal packing. The nitrogen atoms of the pyrimidine ring and the chlorine atom can act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyrimidine rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

van der Waals Forces: Dispersion forces will be ubiquitous and contribute significantly to the crystal packing, particularly involving the diethylamino and methyl groups.

Caption: Predicted intermolecular interactions for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine. While a definitive crystal structure is not yet available, the proposed methodologies and predictive analyses herein offer a solid foundation for researchers to pursue its experimental determination. The elucidation of this crystal structure will provide invaluable insights into its solid-state properties and molecular interactions, which are crucial for its potential applications in drug development and materials science. The protocols and theoretical considerations presented are broadly applicable to other novel pyrimidine derivatives, serving as a valuable resource for the scientific community.

References

- Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.

- BenchChem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

- van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.

-

Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

- ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?

- Google Patents. (n.d.). CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof.

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 1(7), 124-126.

- McPherson, A. (2004). Introduction to protein crystallization. Methods in molecular biology (Clifton, N.J.), 276, 1-23.

- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.

- PubChem. (n.d.). 2-Chloro-4-aminopyrimidine.

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4-aminopyrimidine | C4H4ClN3 | CID 345752 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Chloropyrimidine Scaffold: A Linchpin in Medicinal Chemistry

[1]

Executive Summary

The 2-chloropyrimidine scaffold represents one of the most versatile electrophilic pharmacophores in modern drug discovery. Its utility stems from a unique electronic profile that renders the C-2 position highly susceptible to nucleophilic attack, yet distinct in reactivity from the C-4 and C-6 positions. This guide dissects the chemical behavior of 2-chloropyrimidine derivatives, providing a roadmap for their application in synthesizing kinase inhibitors, GPCR ligands, and antivirals.

Electronic Structure & Reactivity Profile

To effectively utilize 2-chloropyrimidine, one must understand the "why" behind its reactivity. The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms at positions 1 and 3.

The Reactivity Hierarchy (Regioselectivity)

In polyhalogenated pyrimidines (e.g., 2,4-dichloropyrimidine), a distinct order of reactivity governs synthetic strategy. This is not random; it is dictated by the stabilization of the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (

-

C-4/C-6 Position: Most reactive. Attack here leads to a negative charge delocalized onto both nitrogen atoms (N-1 and N-3), providing maximum stabilization.

-

C-2 Position: Less reactive than C-4. Attack here places negative charge on N-1 and N-3, but the resonance contributors are slightly less favorable energetically compared to the para-like C-4 attack.

-

C-5 Position: Least reactive (meta-like position).

Implication for Library Design: To synthesize a 2,4-disubstituted pyrimidine, one must typically install the C-4 substituent first via

Visualization: Regioselective Functionalization Logic

The following diagram illustrates the decision tree for functionalizing 2,4-dichloropyrimidine, a common starting block.

Caption: Kinetic vs. Thermodynamic control in the sequential substitution of 2,4-dichloropyrimidine.

Synthetic Protocols

The following protocols are validated for high-throughput library generation.

Protocol A: Transition-Metal-Free Amination

Application: Installing the primary pharmacophore at C-4 or C-2. Mechanism: Addition-Elimination.

Step-by-Step Methodology:

-

Stoichiometry: Dissolve 2-chloropyrimidine derivative (1.0 equiv) in anhydrous alcohol (EtOH or iPrOH) or a polar aprotic solvent (DMF/DMSO) if solubility is poor.

-

Base: Add

-diisopropylethylamine (DIPEA) (2.0–3.0 equiv). Note: Inorganic bases like -

Nucleophile: Add the amine (1.1 equiv).

-

Conditions:

-

For C-4 substitution (on 2,4-dichloro): Stir at 0 °C to RT for 1–4 hours.

-

For C-2 substitution (on monochloro): Heat to 80–120 °C (microwave irradiation preferred for 20–40 mins).

-

-

Workup: Concentrate in vacuo. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over

. -

Validation: Monitor disappearance of starting material via LCMS (M+H).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-2

Application: Creating C-C bonds to form biaryl systems (common in kinase inhibitors). Challenge: The C-2 chloride is sterically shielded by N-1/N-3 lone pairs, making oxidative addition slower than phenyl chlorides.

Optimized Conditions:

-

Catalyst:

(5 mol%) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio) is superior to Toluene for solubility.

-

Base:

(2.0 equiv) or -

Temperature: 90–100 °C under inert atmosphere (

/Ar). -

Critical Step: Degas solvents thoroughly. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

Quantitative Comparison of Methods

| Reaction Type | Position | Typical Yield | Key Constraint | Ref |

| C-4 | 85-95% | Requires 0°C to prevent bis-addition | [1] | |

| C-2 | 60-80% | High heat (>100°C) or Microwave required | [2] | |

| Suzuki Coupling | C-2 | 70-90% | Sensitive to steric bulk on boronic acid | [3] |

| Buchwald-Hartwig | C-2 | 50-75% | Competitive with | [4] |

Medicinal Chemistry Utility: The Kinase Hinge Binder

The 2-aminopyrimidine motif, derived from 2-chloropyrimidine, is a "privileged structure" for targeting the ATP-binding site of protein kinases.

Mechanism of Action

The N-1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group at C-2 acts as a Hydrogen Bond Donor (HBD). This D-A (Donor-Acceptor) motif mimics the adenine ring of ATP, allowing the inhibitor to anchor to the "hinge region" of the kinase.

Visualization: The Hinge Binding Motif

Caption: The bidentate hydrogen bonding network between 2-aminopyrimidine and kinase hinge residues.

Case Studies: Approved Drugs

The transition from 2-chloropyrimidine to clinical drug is exemplified by the CDK4/6 inhibitors.[2]

Palbociclib (Ibrance)

-

Target: CDK4/6 (Breast Cancer).[2]

-

Structural Insight: Contains a 2-aminopyrimidine core fused to a pyridopyrimidine system.

-

Synthesis Note: The 2-amino linkage is constructed via

displacement of a 2-chloropyrimidine intermediate by an aminopyridine derivative. The high reactivity of the 2-Cl group allows this coupling to occur late-stage, enabling the diversification of the "right-hand side" of the molecule [5].

Osimertinib (Tagrisso)

-

Target: EGFR T790M (Lung Cancer).

-

Structural Insight: A 2,4-diaminopyrimidine core.[3]

-

Synthesis Note: The synthesis utilizes the differential reactivity of 2,4-dichloropyrimidine. The C-4 position is substituted first with an indole moiety, followed by the C-2 position with a solubilizing amine tail. This sequence is strictly controlled by the temperature and stoichiometry outlined in Section 2.1 [6].

References

-

Regioselectivity in Pyrimidine Substitution: J. Med. Chem. 2018, 61, 12, 5320–5335. Link

-

Microwave-Assisted Amination: Tetrahedron Lett. 2015, 56, 1179–1182.[4] Link[4]

-

Suzuki Coupling of 2-Chloropyrimidines: J. Org. Chem. 2001, 66, 21, 7125–7128. Link

-

Buchwald-Hartwig Amination Protocols: Chem. Sci. 2011, 2, 27-50. Link

-

Synthesis of Palbociclib: J. Med. Chem. 2005, 48, 7, 2371–2387. Link

-

Discovery of Osimertinib: J. Med. Chem. 2014, 57, 20, 8249–8267. Link

Sources

- 1. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine from 5-flourouracil

This Application Note is structured to guide the researcher through the synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine .

Executive Summary & Feasibility Alert: A critical retrosynthetic analysis reveals that 5-Fluorouracil (5-FU) is a chemically inefficient and non-viable starting material for this specific target. 5-FU contains a C5-fluorine atom, whereas the target requires a C5-methyl group. Removing a fluorine atom to install a methyl group is atom-uneconomical and synthetically arduous compared to de novo ring construction.

Therefore, this guide pivots to the industry-standard validated route : constructing the pyrimidine core using Ethyl 2-methylacetoacetate and Thiourea/Urea , followed by chlorination and regioselective amination. This ensures high yield, cost-effectiveness, and spectral purity.

Retrosynthetic Analysis & Strategy

Structural Mismatch Analysis (The "5-FU" Problem)

The user request suggested 5-fluorouracil as a precursor. We must reject this pathway for the following reasons:

-

Substituent Incompatibility: 5-FU possesses a Fluorine at C5. The target possesses a Methyl at C5.[1] The C-F bond is extremely stable (

); displacing it with a methyl group requires harsh transition-metal catalysis (e.g., Stille/Suzuki coupling on a deactivated ring). -

C6 Functionalization: 5-FU lacks a substituent at C6 (it is a proton). The target requires a C6-Methyl.[2][3] Direct C6-methylation of uracils typically requires lithiation (LDA) at cryogenic temperatures and is prone to side reactions.

Validated Retrosynthetic Pathway

The most robust route utilizes the Principal Synthesis Principle : Build the ring with the substituents already in place.

-

Step 1 (Ring Construction): Condensation of Ethyl 2-methylacetoacetate with Thiourea (or Urea) to form the 5,6-dimethyl-4-hydroxypyrimidine core.

-

Step 2 (Activation): Chlorination using Phosphorus Oxychloride (

) to generate 2,4-dichloro-5,6-dimethylpyrimidine. -

Step 3 (Regioselective Amination): Nucleophilic aromatic substitution (

) with diethylamine. The C4 position is more electrophilic than C2, allowing for selective mono-amination.

Pathway Visualization

Figure 1: Retrosynthetic logic flow demonstrating the rejection of 5-FU and selection of the acetoacetate route.

Experimental Protocols

Phase 1: Synthesis of 5,6-Dimethyluracil

Objective: Construct the pyrimidine ring with C5 and C6 methyl groups installed.

Reagents:

-

Ethyl 2-methylacetoacetate (1.0 eq)

-

Urea (1.2 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq) - prepared in situ or commercial.

-

Ethanol (Absolute).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.

-

Solvation: Dissolve Urea (7.2 g, 120 mmol) and Ethyl 2-methylacetoacetate (14.4 g, 100 mmol) in absolute Ethanol (100 mL).

-

Cyclization: Add Sodium Ethoxide (21% wt in EtOH, 80 mL) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. The solution will turn turbid as the sodium salt of the uracil precipitates. -

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in minimal water (

). -

Acidify carefully with conc. HCl to pH 2–3. The product, 5,6-dimethyluracil , will precipitate as a white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at

. -

Expected Yield: 75–85%.

Phase 2: Chlorination to 2,4-Dichloro-5,6-dimethylpyrimidine

Objective: Convert the di-oxo species into the reactive di-chloro intermediate.

Reagents:

-

5,6-Dimethyluracil (from Phase 1).

-

Phosphorus Oxychloride (

) (Excess, solvent/reagent).[6] -

N,N-Dimethylaniline (Catalytic amount).

Protocol:

-

Safety Note:

is highly corrosive and reacts violently with water. Perform in a fume hood. -

Reaction: In a dry flask, place 5,6-dimethyluracil (10 g). Add

(40 mL) and N,N-Dimethylaniline (1 mL). -

Reflux: Heat to reflux (

) for 3–5 hours. The solid will dissolve, forming a dark solution.[6] -

Quench (Critical):

-

Remove excess

via vacuum distillation. -

Pour the thick residue slowly onto crushed ice (

) with vigorous stirring. Exothermic!

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Purification: Wash organic layer with saturated

and brine. Dry over -

Result: 2,4-Dichloro-5,6-dimethylpyrimidine . Low-melting solid or oil.

-

Note: This intermediate is unstable to moisture; use immediately or store in a desiccator.

-

Phase 3: Regioselective Amination (Target Synthesis)

Objective: Selective substitution of the C4-Chlorine with Diethylamine.

Mechanism: The C4 position is electronically more deficient (and less sterically hindered by the adjacent N-lone pairs compared to C2) and is the preferred site for Nucleophilic Aromatic Substitution (

Reagents:

-

2,4-Dichloro-5,6-dimethylpyrimidine (1.0 eq).

-

Diethylamine (1.1 eq).

-

Triethylamine (TEA) (1.2 eq) or DIPEA (Auxiliary base).

-

Solvent: Ethanol or THF.

Protocol:

-

Setup: Dissolve 2,4-Dichloro-5,6-dimethylpyrimidine (5.0 g, 28.2 mmol) in Ethanol (50 mL). Cool to

in an ice bath. -

Addition: Mix Diethylamine (2.27 g, 31 mmol) with TEA (3.5 g) in Ethanol (10 mL). Add this solution dropwise to the reaction flask over 20 minutes.

-

Why Cold? Low temperature favors kinetic control, maximizing regioselectivity for C4 over C2 substitution.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature ( -

Workup:

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Gradient 5%

15% Ethyl Acetate in Hexane. -

The C4-substituted product (Target) usually elutes after any trace bis-substituted by-product but before the C2-isomer.

-

-

Characterization:

-

Target: 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.[9]

-

Appearance: Pale yellow oil or solid (MP dependent on purity).

-

Reaction Pathway Diagram

Figure 2: Forward synthesis workflow emphasizing the temperature-controlled SNAr step.

Analytical Validation & QC

To ensure the correct isomer (C4-amine vs C2-amine) was isolated, NMR analysis is required.

| Parameter | Expected Signal (1H NMR, CDCl3) | Structural Assignment |

| Aromatic H | None | The ring is fully substituted (C2-Cl, C4-N, C5-Me, C6-Me). Absence of aromatic singlet confirms full substitution. |

| C5-Methyl | Singlet, | Methyl group adjacent to the amine. |

| C6-Methyl | Singlet, | Methyl group adjacent to Ring Nitrogen (deshielded). |

| N-Ethyl (CH2) | Quartet, | Methylene protons of the diethylamine. |

| N-Ethyl (CH3) | Triplet, | Methyl protons of the diethylamine. |

Regioselectivity Check: If the amine attacked C2 (wrong isomer), the chemical shift of the C5/C6 methyls would shift significantly due to the change in electronic environment (C2-N is more electron-donating into the ring than C2-Cl). Additionally, 2D-NMR (HMBC) can confirm the correlation between the Ethyl-CH2 and C4.

References

-

WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2007). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PubMed Central. Retrieved October 26, 2023, from [Link]

- Google Patents. (2012). Regioselective preparation of substituted pyrimidines (US8334383B2).

Sources

- 1. Synthesis routes of 2,4-Dichloro-5-methylpyrimidine [benchchem.com]

- 2. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry [arabjchem.org]

- 3. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 4. japsonline.com [japsonline.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. 62968-44-9|2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

Suzuki cross-coupling reactions with 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

An In-Depth Guide to Suzuki Cross-Coupling Reactions with 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with the electron-rich, sterically-influenced substrate, 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine. Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a multitude of approved drugs.[1] The Suzuki coupling offers a powerful method for C-C bond formation, allowing for the diversification of this valuable scaffold.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the selection of catalysts, ligands, bases, and solvents specifically tailored for this challenging chloro-heterocyclic substrate. We present detailed protocols, optimization strategies, and a troubleshooting framework to empower scientists to achieve high-yield, reproducible results.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or pseudohalide. The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the generally non-toxic nature of its boron-containing byproducts. The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]

The cycle begins with a coordinatively unsaturated Palladium(0) complex, which is the active catalytic species.[6]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The electron-deficient nature of the pyrimidine ring, however, makes it more susceptible to this step compared to analogous benzene halides.[7]

-

Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[4][8]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[2][4]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling with 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

The specific structure of this substrate presents a unique set of challenges and opportunities that must be addressed through careful selection of reaction components.

The Substrate: Electronic and Steric Profile

-

Electrophile: 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.

-

C-Cl Bond Reactivity: While aryl chlorides are typically sluggish electrophiles, the C2 position on the pyrimidine ring is activated by the adjacent electron-withdrawing ring nitrogens.[7] This inherent electronic property facilitates the crucial oxidative addition step more readily than a simple chlorobenzene derivative.

-

Electronic Donors: The powerful N,N-diethylamino group at C4 and the methyl groups at C5/C6 make the pyrimidine ring electron-rich overall. This can somewhat counteract the activation of the C-Cl bond, making the choice of an appropriate catalyst even more critical.[9]

-

Steric Hindrance: The flanking methyl group at C6 and the freely rotating N,N-diethylamino group create steric congestion around the C2 reaction center. This can hinder the approach of the bulky palladium catalyst.[10][11]

Catalyst and Ligand Selection: The Key to Success

For challenging substrates, particularly electron-rich and sterically hindered aryl chlorides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may prove insufficient.[7]

-

Rationale: The ligand must be both electron-rich to facilitate the oxidative addition to the C-Cl bond and bulky to promote the final reductive elimination step.[2][8]

-

Recommended Ligands:

-

Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are designed with these features and have become the gold standard for difficult couplings.[12] They have demonstrated exceptional reactivity for heteroaryl chlorides, even in the presence of potentially chelating amino groups.[12][13]

-

N-Heterocyclic Carbenes (NHCs): Ligands like IPr (found in PEPPSI-IPr precatalysts) are even stronger electron donors than phosphines and are highly effective for aryl chloride couplings.[6][8] PEPPSI-type precatalysts are air- and moisture-stable, making them convenient to handle.[14]

-

-

Palladium Precursors:

-

Pd(0) sources: Pd₂(dba)₃ and Pd(PPh₃)₄ are common, but the latter may not be active enough for this substrate. Pd₂(dba)₃ is often paired with a more advanced ligand.

-

Pd(II) sources: Pd(OAc)₂ is a cost-effective and common choice, which is reduced in situ to the active Pd(0) species.

-

Pre-formed Catalysts: Buchwald G3 or G4 precatalysts or PEPPSI-IPr are highly recommended as they are stable and form the active catalytic species reliably, leading to more reproducible results.[15][16]

-

Base and Solvent System

The base and solvent work in concert to facilitate the transmetalation step.

-

Bases: The base activates the boronic acid to form a more nucleophilic boronate species.

-

Potassium Phosphate (K₃PO₄): An excellent, moderately strong base often used with advanced ligand systems for chloro-aryl couplings.[14]

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, though it is more expensive.[14]

-

Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, often used in aqueous solvent mixtures.[9]

-

-

Solvents: The solvent must solubilize all components of the reaction. Aprotic polar solvents are common.

-

1,4-Dioxane or Tetrahydrofuran (THF): Excellent choices for Suzuki couplings, often used with a small amount of water (e.g., 10:1 ratio) to help dissolve the inorganic base and facilitate transmetalation.[6][9]

-

Toluene: A less polar option that can be effective, particularly at higher temperatures.

-

Anhydrous Conditions: If protodeboronation (hydrolysis of the boronic acid) is a concern, anhydrous conditions with a base like K₃PO₄ can be employed.[9]

-

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Conditions for Reaction Screening

This protocol provides a robust starting point for coupling 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine with a generic arylboronic acid.

-

Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 mmol, 1.0 equiv).

-

Add Coupling Partner: Add the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add Base: Add the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Add Catalyst System: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%) and any additional ligand if not using a precatalyst.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Proper degassing is crucial to prevent oxidation of the catalyst and ligands.[16]

-

Add Solvent: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 5 mL) via syringe.

-

Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Optimized Protocol for a Model Reaction

Reaction: Coupling of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine with (4-methoxyphenyl)boronic acid.

-

To an oven-dried 25 mL Schlenk flask, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (227 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Add the PEPPSI-IPr catalyst (14 mg, 0.02 mmol, 2 mol%).[14]

-

Seal the flask, and purge with argon for 15 minutes.

-

Add 6 mL of degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

After cooling, dilute the reaction with 30 mL of ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by flash chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the product, 2-(4-methoxyphenyl)-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.

Data Presentation: Catalyst System Optimization

The following table illustrates a hypothetical screening process to optimize the reaction, demonstrating the impact of ligand and base selection on product yield.

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 100 | 24 | 15 |

| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Dioxane | 100 | 24 | 25 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 92 |

| 5 | PEPPSI-IPr (2) | - | K₃PO₄ | Dioxane | 100 | 12 | 95 |

Yields are hypothetical for illustrative purposes.

Analysis: The data clearly shows that moving from a first-generation catalyst system (Entry 1) to systems employing modern, bulky, and electron-rich phosphine ligands (Entries 3 & 4) or an N-heterocyclic carbene (Entry 5) dramatically improves the reaction yield, as expected for a challenging chloro-pyrimidine substrate.[12][15]

Troubleshooting Guide

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Figure 2: A systematic workflow for troubleshooting failed Suzuki coupling reactions.

-

No Reaction/Low Conversion: This is often a catalyst activation issue. Ensure rigorous inert atmosphere technique.[16] The C-Cl bond may require a more active catalyst system; switch from a PPh₃-based system to one with a Buchwald ligand or an NHC.[17]

-

Protodeboronation: The boronic acid is hydrolyzed back to the arene. This is common with heteroaryl boronic acids or under harsh basic/aqueous conditions.[6] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) or switching to anhydrous conditions with K₃PO₄.[18]

-

Homocoupling: You observe biaryl product from the boronic acid coupling with itself. This is often caused by the presence of oxygen.[16] Improve your degassing procedure.

-

Catalyst Decomposition (Palladium Black): Formation of a black precipitate indicates the catalyst has crashed out of the cycle. This can be caused by insufficient ligand, high temperatures, or impurities. Ensure the correct palladium:ligand ratio and consider a more stable precatalyst.[17]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a highly achievable transformation critical for the synthesis of novel compounds in drug discovery. Success hinges on overcoming the challenges posed by the substrate's steric bulk and the relative inertness of the C-Cl bond. The key is to employ modern catalyst systems featuring bulky, electron-rich ligands such as dialkylbiaryl phosphines or N-heterocyclic carbenes. By carefully selecting the catalyst, base, and solvent, and by following robust experimental and troubleshooting protocols as outlined in this guide, researchers can reliably access a diverse array of 2-aryl-4-aminopyrimidine derivatives for their research programs.

References

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.

- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).

- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.

- Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry.

- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W

- Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- The Suzuki Reaction. Chem 115 Myers.

- Suzuki reaction. Wikipedia.

- Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.

- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.

- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011).

- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...

- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry.

- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).

- Suzuki Coupling. Organic Chemistry Portal.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Biological Sciences.

- How can I solve my problem with Suzuki coupling? (2014).

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- Novel synthesis of substituted 4-amino-pyrimidines. (2013).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. books.rsc.org [books.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Protocol for N-de-ethylation of Diethylamino Pyrimidines

Executive Summary

The N-de-ethylation of diethylamino pyrimidines is a critical transformation in medicinal chemistry, primarily utilized for two purposes: (1) Structure-Activity Relationship (SAR) studies to access secondary amines (mono-desethyl) from tertiary precursors, and (2) Metabolite Synthesis to generate authentic standards of cytochrome P450 (CYP450) degradation products.

Unlike electron-rich anilines, the pyrimidine ring is electron-deficient, significantly reducing the nucleophilicity of the exocyclic nitrogen. This electronic sink renders standard acid-catalyzed dealkylations ineffective and necessitates robust, electrophilic activation or radical-mediated oxidative cleavage. This guide presents two field-proven protocols: the ACE-Cl Method (Chemical Standard) and the Iron-Catalyzed Oxidative Method (Biomimetic).

The Mechanistic Landscape

The stability of the

Mechanistic Pathway Visualization

The following diagram outlines the divergent pathways for the two protocols described below.

Figure 1: Divergent mechanistic pathways for N-de-ethylation. The ACE-Cl route proceeds via acylation, while the oxidative route mimics CYP450 radical abstraction.

Protocol A: The Chemical Standard (ACE-Cl Method)

Best For: Scalable synthesis (>100 mg), high purity requirements, and acid-stable substrates. Mechanism: 1-Chloroethyl chloroformate (ACE-Cl) forms a quaternary ammonium species, which spontaneously eliminates chloroethane to form a carbamate. Subsequent methanolysis yields the secondary amine hydrochloride.[1]

Materials

-

Substrate: Diethylamino pyrimidine (1.0 equiv)

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv) [Sigma-Aldrich]

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

-

Quench: Methanol (MeOH)

Step-by-Step Methodology

-

Activation: Dissolve the pyrimidine substrate in anhydrous DCE (0.1 M concentration) under an inert atmosphere (

or-

Expert Note: DCE is preferred over DCM due to its higher boiling point (

C), which is often necessary to overcome the reduced nucleophilicity of pyrimidine-amines.

-

-

Reagent Addition: Cool the solution to

C. Add ACE-Cl dropwise via syringe.-

Caution: ACE-Cl is lachrymatory. Handle in a fume hood.

-

-

Reflux (The Critical Step): Warm to room temperature, then heat to reflux (

C) for 3–12 hours.-

Monitoring: Monitor by LC-MS. You are looking for the conversion of the Starting Material (

) to the Carbamate Intermediate ( -

Why Reflux? The elimination of ethyl chloride from the quaternary intermediate is endothermic and rate-limiting for electron-poor amines.

-

-

Concentration: Once the intermediate forms, cool and concentrate the reaction mixture in vacuo to dryness. Do not wash with water yet.

-

Methanolysis: Redissolve the crude residue in reagent-grade Methanol. Heat to reflux for 1 hour.

-

Chemistry: This step decomposes the carbamate into the secondary amine hydrochloride, releasing acetaldehyde and

.

-

-

Isolation: Concentrate the methanol. The residue is the HCl salt of the mono-ethyl amine.

-

Purification: Triturate with diethyl ether to remove non-polar byproducts, or free-base using saturated

and extract into EtOAc.

-

Protocol B: Biomimetic Oxidative Method (Iron/T-Hydro)

Best For: Late-stage diversification, metabolite generation, and substrates with acid-labile protecting groups. Mechanism: Mimics the CYP450 N-dealkylation pathway via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), generating an unstable hemiaminal that hydrolyzes to the amine.

Materials

-

Catalyst: Iron(II) phthalocyanine (FePc) or simple

(5–10 mol%) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% in water, 2–3 equiv)

-

Solvent: Acetonitrile (

) : Water (1:1 mixture)

Step-by-Step Methodology

-

Setup: Dissolve the diethylamino pyrimidine in

. -

Catalyst Addition: Add the Iron catalyst. The solution may turn dark green/brown depending on the ligand.

-

Oxidant Infusion: Add TBHP dropwise over 10 minutes at room temperature.

-

Expert Note: Rapid addition can lead to N-oxide formation (N-O) rather than dealkylation. Slow addition favors the radical abstraction pathway required for C-N bond cleavage.

-

-

Reaction: Stir at

C for 4–6 hours. -

Quench: Add saturated sodium thiosulfate (

) solution to neutralize excess peroxide. -

Workup: Extract with DCM. The product will be the free base.

-

Selectivity Warning: Oxidative methods often produce mixtures of mono-desethyl, di-desethyl, and N-oxide byproducts. Chromatographic separation is almost always required.

-

Comparative Data & Troubleshooting

| Feature | ACE-Cl Protocol | Oxidative (Fe/TBHP) Protocol |

| Primary Mechanism | Electrophilic Acylation / Elimination | Radical Oxidation (SET/HAT) |

| Selectivity | High (Mono-dealkylation favored) | Moderate (Mixtures common) |

| Substrate Scope | Excellent for robust substrates | Good for acid-sensitive groups |

| Yield (Typical) | 75 – 95% | 40 – 60% |

| Major Byproduct | Ethyl chloride (gas), | Acetaldehyde, N-oxides |

| Key Risk | Pyrimidine nucleophilicity too low | Over-oxidation |

Troubleshooting "Stalled" Reactions

If the ACE-Cl reaction stalls at the Starting Material stage (common with electron-deficient 2-amino-4-chloropyrimidines):

-

Switch Solvent: Change DCE to Toluene and reflux at

C. -

Add Base: Add 1.0 equiv of "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) to scavenge HCl, preventing protonation of the pyrimidine ring which further deactivates it.

References

-

Olofson, R. A., et al. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine." Journal of Organic Chemistry. Link

-

Murahashi, S. I., et al. (2003). "Ruthenium-Catalyzed Biomimetic Oxidation of Amines with Hydrogen Peroxide." Journal of the American Chemical Society. Link

-

Kyeremateng, S. O., et al. (2022). "Metabolic N-dealkylation of amines: A review of the mechanism and structure-metabolism relationships." Drug Metabolism Reviews. Link

-

Chaudhuri, K., et al. (2004).[2] "A mild and selective method for N-dealkylation of tertiary amines."[2] Tetrahedron Letters. Link

Sources

Using 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine as a building block in organic synthesis

Technical Application Note: Functionalization Strategies for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

Introduction: The "Deactivated" Pyrimidine Scaffold

2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine represents a specialized class of pyrimidine building blocks often utilized in the synthesis of kinase inhibitors and agrochemicals (e.g., substituted pirimicarb analogs).

Structurally, this molecule presents a unique challenge to the synthetic chemist:

-

Electronic Deactivation: The diethylamino group at the C4 position is a strong electron donor (+M effect). This increases the electron density of the pyrimidine ring, significantly deactivating the C2-chloride bond towards oxidative addition (in metal catalysis) and nucleophilic attack (in

). -

Steric Hindrance: The methyl groups at C5 and C6 create a crowded environment, particularly affecting reactions at the adjacent C4-amine and the C2-chloride.

This guide provides optimized protocols to overcome these electronic and steric barriers, focusing on Palladium-catalyzed cross-couplings and forcing conditions for nucleophilic substitution.

Synthesis of the Building Block

Note: If not purchasing commercially, this block is synthesized via regioselective

Reaction Logic: In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to the para-like resonance contribution from N1. However, the presence of a C5-methyl group adds steric bulk that can erode this selectivity.

Protocol:

-

Starting Material: 2,4-Dichloro-5,6-dimethylpyrimidine (1.0 eq).

-

Nucleophile: Diethylamine (1.0 eq).

-

Base: DIPEA (1.1 eq) to scavenge HCl.

-

Conditions:

to RT in DCM or THF.-

Critical Control: Maintain low temperature (

) during addition to maximize regioselectivity for the C4-substitution. Higher temperatures promote bis-substitution.

-

Core Application A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Challenge: The electron-rich nature of the pyrimidine ring makes the oxidative addition of Pd(0) into the C2-Cl bond the rate-limiting step. Standard ligands (e.g.,

Optimized Protocol

| Component | Reagent | Equivalents | Role |

| Substrate | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine | 1.0 | Electrophile |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.02 - 0.05 | Pre-catalyst | |

| Ligand | XPhos or SPhos | 0.04 - 0.10 | Ligand (L:Pd 2:1) |

| Base | 2.0 - 3.0 | Activator | |

| Solvent | 1,4-Dioxane or Toluene | N/A | Solvent |

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid,

, and XPhos. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibition is fatal to this catalytic cycle. -

Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Base Addition: Add degassed aqueous

. -

Reaction: Heat to

for 4–12 hours.-

Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H mass).

-

Troubleshooting: If hydrodehalogenation (replacement of Cl with H) is observed, switch solvent to anhydrous Toluene and use anhydrous

or

-

Core Application B: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: Steric clash between the C6-methyl group and the incoming amine nucleophile, combined with the deactivated C2 center. Solution: BrettPhos or RuPhos are required. These ligands are designed to form mono-ligated Pd species that accommodate bulky substrates.

Optimized Protocol

| Component | Reagent | Equivalents | Role |

| Substrate | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |

| Catalyst | BrettPhos Pd G3 (Pre-catalyst) | 0.02 - 0.05 | Catalyst |

| Base | 1.5 | Base | |

| Solvent | t-Amyl Alcohol or 1,4-Dioxane | N/A | Solvent |

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict inert atmosphere, combine substrate, amine, base, and BrettPhos Pd G3 precatalyst.

-

Note: Using a precatalyst (G3/G4) ensures the active Pd(0) species is generated efficiently without requiring an induction period.

-

-

Heating: Heat to

. -

Work-up: Filter through a celite pad to remove Pd black before aqueous workup. Residual Pd can chelate to the diamine product, reducing yield.

Core Application C: Acid-Catalyzed (Metal-Free)

Challenge: Standard basic

Protocol:

-

Mix substrate (1.0 eq) and amine nucleophile (1.5 eq) in n-Butanol .

-

Add 1.0 eq of HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA).

-

Microwave irradiation at

for 30–60 minutes.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (Suzuki) | Oxidative addition failure due to e-rich ring. | Switch to SPhos or |

| Hydrodehalogenation | Use Toluene or DMF instead of alcohols. Ensure anhydrous conditions. | |

| Low Yield (Buchwald) | Pd poisoning by product chelation. | Use BrettPhos (bulky ligand prevents product inhibition). |

| Starting Material Intact ( | Insufficient electrophilicity. | Switch to Acid Catalysis (Method C) or use Pd-catalysis. |

Reactivity Visualization

The following diagram illustrates the divergence of the building block into three primary chemical spaces.

Caption: Divergent synthesis pathways for the target scaffold. Blue: Suzuki coupling; Red: Buchwald-Hartwig; Yellow: Nucleophilic Substitution.

References

-

Wuxi Biology. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [Link] (Source 1.2)

-

National Institutes of Health (NIH). (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC12668300.[5] Retrieved from [Link] (Source 1.9)

-

American Chemical Society (ACS). (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link] (Source 1.6)

-

Royal Society of Chemistry (RSC). (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Retrieved from [Link] (Source 1.8)

Sources

- 1. echemi.com [echemi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine for Biological Screening Library Generation

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," frequently appearing in a vast array of therapeutic agents.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Many successful drugs, particularly kinase inhibitors, leverage the pyrimidine core to interact with the ATP-binding site of target enzymes.[5]

The generation of compound libraries for high-throughput screening (HTS) is a fundamental strategy in modern drug discovery.[6] A key approach involves the use of a versatile starting material that can be readily modified to produce a diverse set of analogues. 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is an excellent scaffold for this purpose. The chlorine atom at the C2 position is the primary site for chemical modification, activated by the electron-withdrawing nature of the pyrimidine ring.[7][8] This activation facilitates both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of functional groups.

This document provides a detailed guide for the derivatization of this specific pyrimidine scaffold, outlining robust protocols for C-N, C-C, and C-O/C-S bond formation. The methodologies are designed to be broadly applicable for the creation of a focused library of compounds for subsequent biological evaluation.

Chemical Principles: Reactivity of the 2-Chloro Position

The reactivity of the 2-chloro substituent is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 act as strong electron-withdrawing groups, reducing the electron density of the ring and making the carbon atoms, particularly C2, C4, and C6, electrophilic. This renders the C2-Cl bond susceptible to attack by nucleophiles.[7][9]

Two primary strategies are employed for its derivatization:

-

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex), which then collapses by ejecting the chloride leaving group to restore aromaticity.[10] This pathway is particularly effective for strong nucleophiles like alkoxides, thiolates, and certain amines under thermal or microwave conditions.[11]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable tools in medicinal chemistry.[12][13] These reactions involve a catalytic cycle with a palladium complex, enabling the formation of C-C and C-N bonds with substrates that are often poor nucleophiles under SNAr conditions (e.g., boronic acids, less nucleophilic amines). The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing catalyst deactivation.[14][15]

Overall Derivatization and Screening Workflow

The process begins with the central scaffold, 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, which is subjected to parallel synthesis using various coupling partners. Each reaction generates a unique derivative, which is then purified and characterized before being added to a compound library for biological screening.

Caption: General workflow from starting material to biological screening.

Experimental Protocols and Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[14]

C-N Bond Formation via Buchwald-Hartwig Amination

This protocol is ideal for coupling a wide range of primary and secondary amines, including anilines and aliphatic amines, to the pyrimidine core. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are generally required for the amination of less reactive aryl chlorides.[15]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: To an oven-dried reaction vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

-

Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[14]

-

Reagent Addition: Under a positive flow of inert gas, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) and monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 |

| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |

C-C Bond Formation via Suzuki-Miyaura Coupling